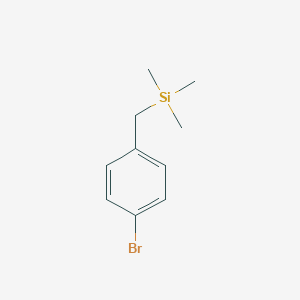

(4-Bromobenzyl)trimethylsilane

Description

BenchChem offers high-quality (4-Bromobenzyl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromobenzyl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIYNREFRBEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407725 | |

| Record name | (4-Bromobenzyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-20-4 | |

| Record name | 1-Bromo-4-[(trimethylsilyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromobenzyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-BROMOBENZYL)TRIMETHYLSILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Synthesis, Properties, and Applications in Modern Chemistry

Section 1: Introduction and Strategic Importance

(4-Bromobenzyl)trimethylsilane (CAS No: 17095-20-4) is a bifunctional organosilicon reagent of significant interest to researchers in synthetic chemistry, materials science, and particularly, drug discovery. Its molecular architecture uniquely combines a synthetically versatile aryl bromide handle with a stabilizing and sterically influential trimethylsilylmethyl group. This duality allows for sequential and orthogonal functionalization, making it a valuable building block for complex molecular scaffolds.

The aryl bromide moiety serves as a canonical precursor for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are foundational in modern medicinal chemistry for the construction of C-C, C-N, and C-O bonds. Concurrently, the benzylic trimethylsilyl group (TMS) offers unique steric and electronic properties, influencing reaction outcomes and providing a latent handle for further transformations. This guide provides an in-depth examination of the core chemical properties, a validated synthetic protocol, and the strategic application of this reagent for professionals in the chemical sciences.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in synthesis.

Physicochemical Properties

(4-Bromobenzyl)trimethylsilane is typically a colorless to pale yellow liquid at room temperature. There is some discrepancy in reported melting points in commercial databases, with values of 26-29 °C and -17.8 °C cited[1][2]. The common observation of it being a liquid substance suggests the lower value is more representative of its true physical state under standard laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 17095-20-4 | [1][2] |

| Molecular Formula | C₁₀H₁₅BrSi | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | -17.8 °C (conflicting reports of 26-29 °C) | [1][2] |

| Boiling Point | 96 °C (at 5 Torr) | [3] |

| Density | 1.190 g/mL (at 20 °C) | [1] |

| Refractive Index (n²⁰/D) | 1.531 | [1] |

Spectroscopic Characterization

Disclaimer: Experimental spectral data for (4-Bromobenzyl)trimethylsilane is not widely available in public databases. The following data is predicted based on established principles of NMR and IR spectroscopy and analysis of structurally similar compounds, such as benzyltrimethylsilane and 4-bromobenzyl bromide[4][5].

¹H NMR (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to show three distinct signals. The nine protons of the trimethylsilyl group will appear as a sharp singlet far upfield, characteristic of protons on silicon. The benzylic protons will appear as a singlet, and the four aromatic protons will present as a classic AA'BB' system of two doublets.

¹³C NMR (Predicted, CDCl₃, 100 MHz): The carbon spectrum will display signals for the methyl groups on silicon, the benzylic carbon, and the four distinct carbons of the aromatic ring.

IR Spectroscopy (Predicted, Neat): The infrared spectrum will be characterized by C-H stretching vibrations from the aromatic ring and alkyl groups, Si-C stretching, and the characteristic C-Br stretching frequency.

| Spectroscopy Type | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR | ~ 7.35 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to CH₂SiMe₃) |

| ~ 6.95 ppm (d, J ≈ 8.4 Hz, 2H) | Ar-H (ortho to Br) | |

| ~ 2.05 ppm (s, 2H) | Ar-CH₂ -Si | |

| ~ 0.00 ppm (s, 9H) | Si(CH₃ )₃ | |

| ¹³C NMR | ~ 141.0 ppm | Ar-C -CH₂SiMe₃ |

| ~ 131.0 ppm | Ar-C H (ortho to Br) | |

| ~ 130.5 ppm | Ar-C H (ortho to CH₂SiMe₃) | |

| ~ 119.0 ppm | Ar-C -Br | |

| ~ 24.5 ppm | Ar-C H₂-Si | |

| ~ -1.5 ppm | Si(C H₃)₃ | |

| IR Spectroscopy | ~ 3100-3000 cm⁻¹ | C-H Stretch (Aromatic) |

| ~ 2950-2850 cm⁻¹ | C-H Stretch (Aliphatic) | |

| ~ 1250 cm⁻¹ | Si-CH₃ Symmetric Bend | |

| ~ 840 cm⁻¹ | Si-C Stretch | |

| ~ 1070 cm⁻¹ | C-Br Stretch |

Section 3: Synthesis of (4-Bromobenzyl)trimethylsilane

The most reliable and common method for preparing (4-bromobenzyl)trimethylsilane is via a Grignard reaction. This involves the formation of an organomagnesium halide from 4-bromobenzyl bromide, which then acts as a nucleophile to attack chlorotrimethylsilane.

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of (4-Bromobenzyl)trimethylsilane.

Detailed Experimental Protocol

Materials:

-

4-Bromobenzyl bromide

-

Magnesium turnings

-

Chlorotrimethylsilane (freshly distilled)

-

Anhydrous diethyl ether

-

Iodine (one small crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

-

Grignard Reagent Formation: To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remainder of the 4-bromobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the halide too quickly can lead to unwanted Wurtz coupling side-products.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the reaction mixture to 0 °C in an ice bath. Add chlorotrimethylsilane (1.1 eq), dissolved in anhydrous diethyl ether, dropwise via the dropping funnel. This is an exothermic nucleophilic substitution; slow addition is necessary to control the reaction temperature.

-

After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This protonates any remaining Grignard reagent and hydrolyzes magnesium salts into water-soluble species.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure (4-Bromobenzyl)trimethylsilane.

Section 4: Chemical Reactivity and Applications in Drug Development

The synthetic utility of (4-bromobenzyl)trimethylsilane stems from its ability to participate in reactions at the C-Br bond, leveraging the vast toolkit of palladium-catalyzed cross-coupling chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in the synthesis of biaryl structures common in active pharmaceutical ingredients (APIs). (4-Bromobenzyl)trimethylsilane is an excellent substrate for this reaction.

Catalytic Cycle Diagram

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl Derivative

Objective: To couple (4-bromobenzyl)trimethylsilane with phenylboronic acid.

Materials:

-

(4-Bromobenzyl)trimethylsilane (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene and water (e.g., 4:1 mixture)

Procedure:

-

To a reaction vessel, add (4-bromobenzyl)trimethylsilane, phenylboronic acid, and K₂CO₃.

-

Add the solvent mixture (toluene/water). The aqueous phase is essential for activating the boronic acid and facilitating transmetalation.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination[6].

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

The trimethylsilylmethyl group remains intact under these conditions, providing a handle for subsequent synthetic manipulations if desired. The presence of the bromine atom in the starting material is a key design element, as the C-Br bond is sufficiently reactive for oxidative addition to Pd(0) catalysts under relatively mild conditions, offering a good balance between stability and reactivity compared to more labile C-I bonds or less reactive C-Cl bonds[7].

Section 5: Safety and Handling

(4-Bromobenzyl)trimethylsilane is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a cool, dry place away from strong oxidizing agents, acids, and bases[2].

Section 6: Conclusion

(4-Bromobenzyl)trimethylsilane is a highly valuable and versatile building block for modern organic synthesis. Its bifunctional nature allows for reliable and high-yielding transformations, particularly in the realm of palladium-catalyzed cross-coupling, which is a cornerstone of pharmaceutical and materials chemistry. The protocols and data presented in this guide provide a robust framework for researchers to confidently incorporate this reagent into their synthetic strategies, enabling the efficient construction of complex and high-value molecules.

Section 7: References

-

ChemWhat. (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4. [Link]

-

ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]

-

PubChem. Silane, (4-bromophenyl)trimethyl-. [Link]

-

PubChem. (4-Bromophenylethynyl)trimethylsilane. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]

-

RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. chembk.com [chembk.com]

- 3. (4-溴苄基)三甲基硅烷 | 17095-20-4 [m.chemicalbook.com]

- 4. 4-Bromobenzyl bromide(589-15-1) 1H NMR spectrum [chemicalbook.com]

- 5. BENZYLTRIMETHYLSILANE(770-09-2) 1H NMR spectrum [chemicalbook.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to (4-Bromobenzyl)trimethylsilane for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Bromobenzyl)trimethylsilane

(4-Bromobenzyl)trimethylsilane, identified by its CAS number 17095-20-4 , is a versatile organosilane reagent of significant interest in modern synthetic chemistry. Its unique bifunctional nature, possessing both a reactive benzylic C-Si bond and a functionalizable aromatic bromide, makes it a valuable building block for the construction of complex molecular architectures. This guide, intended for the experienced researcher, will delve into the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its role in the drug discovery and development pipeline.

The strategic incorporation of a trimethylsilyl group at the benzylic position offers a nuanced approach to reactivity. Unlike a simple benzylic halide, the C-Si bond is remarkably stable under many conditions, yet can be selectively activated to generate a stabilized benzylic anion or radical. This allows for precise carbon-carbon bond formation. Concurrently, the bromine atom on the aromatic ring serves as a classical handle for a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. This orthogonal reactivity is the cornerstone of its utility, enabling chemists to perform sequential and site-selective modifications.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key data for (4-Bromobenzyl)trimethylsilane are summarized below.

| Property | Value |

| CAS Number | 17095-20-4 |

| Molecular Formula | C₁₀H₁₅BrSi |

| Molecular Weight | 243.22 g/mol [1] |

| IUPAC Name | (4-bromophenyl)methyl-trimethylsilane[1] |

| Boiling Point | 244.7°C at 760 mmHg (Predicted)[1] |

| InChI Key | YOBIYNREFRBEGA-UHFFFAOYSA-N[1] |

Note: Experimental physical properties beyond this are not widely published. Data should be confirmed on a lot-specific basis.

Spectroscopic Signature: While a publicly available, peer-reviewed full spectrum is elusive, the expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds, such as benzyltrimethylsilane.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the trimethylsilyl group at approximately 0.0 ppm. The benzylic methylene protons should appear as a singlet around 2.0-2.1 ppm. The aromatic protons will present as two distinct doublets in the aromatic region (approx. 6.9-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will feature a signal for the trimethylsilyl methyl groups near 0 ppm. The benzylic carbon will be observed further downfield, and the aromatic carbons will appear in the 120-140 ppm range, with the carbon attached to the bromine atom being the most deshielded.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z values corresponding to the molecular ion [M]⁺ and [M+2]⁺.

Synthesis and Mechanistic Considerations

The most logical and widely applicable method for the synthesis of (4-Bromobenzyl)trimethylsilane is via the Grignard reaction. This pathway offers high yields and utilizes readily available starting materials.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is based on well-established principles of organometallic chemistry for the formation of benzylic silanes.[2]

Objective: To synthesize (4-Bromobenzyl)trimethylsilane from 4-bromobenzyl bromide.

Materials:

-

4-Bromobenzyl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (one small crystal for initiation)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Trimethylchlorosilane (1.2 eq), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place the magnesium turnings and a crystal of iodine in the flask. Add a small portion of the anhydrous solvent. In the dropping funnel, prepare a solution of 4-bromobenzyl bromide in the anhydrous solvent.

-

Add a small amount of the bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates the initiation of the Grignard reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, 4-bromobenzylmagnesium bromide.

-

Silylation: Cool the reaction mixture to 0°C using an ice bath. Add the trimethylchlorosilane dropwise via the dropping funnel. A white precipitate of magnesium salts will form.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Cool the mixture again to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield (4-Bromobenzyl)trimethylsilane as a clear oil.

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic sources like water. The meticulous exclusion of moisture is critical for success.

-

Initiation: A crystal of iodine is often used to activate the surface of the magnesium, facilitating the initial oxidative insertion into the C-Br bond.[3]

-

Solvent Choice: THF is often preferred over diethyl ether as it is a better solvent for the Grignard reagent and can accelerate the reaction.[4]

-

Quenching: Using saturated NH₄Cl provides a mildly acidic proton source to quench any remaining Grignard reagent without being so acidic as to risk cleaving the newly formed C-Si bond.

Core Reactivity and Applications in Drug Development

The utility of (4-Bromobenzyl)trimethylsilane stems from the distinct reactivity of its two functional moieties.

Reactivity at the Benzylic Position (C-Si Bond)

The trimethylsilyl group stabilizes an adjacent carbanion (an α-silyl carbanion). This allows for deprotonation with a strong base to form a nucleophile that can react with various electrophiles. More recently, methods have emerged where the C-Si bond can be activated by a Lewis base, such as a fluoride source, to generate a hypervalent silicate intermediate. This species effectively behaves as a masked benzylic anion, capable of coupling with electrophiles under milder conditions than traditional organometallic reagents.[5]

Application in Medicinal Chemistry: This reactivity is particularly useful for constructing complex carbon skeletons. For instance, in the synthesis of drug candidates, a fragment containing the (4-bromobenzyl)trimethylsilyl moiety can be coupled with an electrophilic partner (e.g., an aldehyde, ketone, or an activated heterocycle) to forge a key C-C bond, while leaving the bromo-handle available for subsequent diversification.[5]

Reactivity at the Aromatic Position (C-Br Bond)

The aryl bromide is a classic functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a vast array of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups.

Application in Drug Development: The bromine atom is often incorporated into advanced intermediates as a "synthetic handle" for late-stage functionalization. A core scaffold can be built using the reactivity of the benzyltrimethylsilyl group, and then, in the final stages of a synthesis, the aryl bromide can be used to introduce key pharmacophoric groups or to modulate the molecule's physicochemical properties (e.g., solubility, metabolic stability). A notable example is the use of the "2-(4-bromobenzyl) tether" in the design of novel anticancer agents that act as dual topoisomerase-I/II inhibitors.[6][7] While the specific synthesis in the cited study may not start from (4-bromobenzyl)trimethylsilane, this reagent is an ideal candidate for constructing such tethered motifs. The introduction of bromine into a potential drug molecule can also enhance therapeutic activity and favorably affect its metabolism.[8]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all reagents is paramount. (4-Bromobenzyl)trimethylsilane and its precursors require careful handling in a controlled laboratory environment.

Hazard Assessment:

-

Precursor (4-Bromobenzyl bromide): This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[9][10] It should be handled exclusively in a chemical fume hood.

-

(4-Bromobenzyl)trimethylsilane: While a specific, verified safety data sheet for this compound is not widely available, its structure suggests it should be handled with care. Organosilanes can be irritants, and residual reagents from its synthesis may pose additional hazards.

-

General Hazards: The synthesis involves flammable solvents (diethyl ether, THF) and moisture-sensitive reagents. All operations should be conducted under an inert atmosphere (nitrogen or argon) and away from ignition sources.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.

-

Body Protection: A flame-retardant lab coat should be worn.

Handling and Storage:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[9]

-

Ground and bond containers when transferring material to prevent static discharge.[11]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place away from moisture and incompatible materials such as strong acids and oxidizing agents.[9][11]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

(4-Bromobenzyl)trimethylsilane is a reagent of considerable potential for the sophisticated synthesis of complex organic molecules. Its value lies in the orthogonal reactivity of the benzylic silane and the aryl bromide, allowing for a modular and strategic approach to molecular construction. For researchers in drug discovery, this compound serves as an excellent platform for building core scaffolds and performing late-stage functionalization to optimize biological activity and pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, will empower scientists to fully leverage its capabilities in their research endeavors.

References

- DD234425A1 - PROCESS FOR PREPARING TRIMETHYLBROMSILANE - Google Patents. (n.d.). Google Patents.

- Hu, J., et al. (2025, August 7). Synthesis of (Bromodifluoromethyl)trimethylsilane and Its Applications in Organic Synthesis. Wiley Online Library.

-

PubChemLite. (n.d.). (4-bromobenzyl)trimethylsilane (C10H15BrSi). Available at: [Link]

- Vertex AI Search. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis.

- US20140142332A1 - Process of preparing grignard reagent - Google Patents. (n.d.). Google Patents.

-

PubChemLite. (n.d.). (4-bromobenzyloxy)trimethylsilane (C10H15BrOSi). Available at: [Link]

-

Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

-

PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. National Center for Biotechnology Information. Available at: [Link]

- Vertex AI Search. (n.d.). Understanding the Synthesis and Handling of (4-Bromophenyl)trimethylsilane.

-

PubChem. (n.d.). Silane, (4-bromophenyl)trimethyl-. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Available at: [Link]

-

Wikipedia. (n.d.). Trimethylsilane. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E). Available at: [Link]

-

Gelest, Inc. (2015, June 11). TRIMETHYLBROMOSILANE Safety Data Sheet. Available at: [Link]

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

-

Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

-

Organic Letters. (2016, June 3). Carbon–Silicon Bond Formation in the Synthesis of Benzylic Silanes. Available at: [Link]

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents. (n.d.). Google Patents.

-

Organic Syntheses Procedure. (n.d.). tris(trimethylsilyl)silane. Available at: [Link]

-

Arora, S., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

-

Nature. (n.d.). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Available at: [Link]

- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Organometallics, 23(14), 3448–3454.

-

NSF Public Access Repository. (2016, June 3). Carbon−Silicon Bond Formation in the Synthesis of Benzylic Silanes. Available at: [Link]

- LSU Scholarly Repository. (n.d.).

- Thermo Fisher Scientific. (2025, September 22).

- Organic Syntheses Procedure. (n.d.). [ - Silane, [(1-ethyl-1-propenyl)oxyl]trimethyl-, (Z). Available at: http://www.orgsyn.org/demo.aspx?prep=cv6p0560

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzyl bromide, 98%. Available at: [Link]

- Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production.

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. 3. Available at: [Link]

-

SpectraBase. (n.d.). Trimethyl((4-((trimethylsilyl)oxy)benzyl)oxy)silane - MS (GC) - Spectrum. Available at: [Link]

- ChemScene. (2025, August 4).

- AK Scientific, Inc. (n.d.). Reactive Black 5 Safety Data Sheet..d.).

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Benzylsilane synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]

Introduction: A Bifunctional Building Block for Advanced Synthesis

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of (4-Bromobenzyl)trimethylsilane

(4-Bromobenzyl)trimethylsilane is a versatile organosilicon compound that holds significant potential for researchers and professionals in drug development and materials science. Its molecular architecture, featuring a trimethylsilyl group attached to a benzyl moiety that is also substituted with a bromine atom, provides two distinct reactive sites. This bifunctionality allows for a range of orthogonal chemical transformations, making it a valuable intermediate in complex molecular construction.

The presence of the bromine atom on the aromatic ring offers a handle for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzyltrimethylsilane unit can be exploited in reactions involving the cleavage of the carbon-silicon bond or used to influence the electronic properties and reactivity of the molecule.

This guide provides a comprehensive overview of the molecular structure, spectroscopic signature, synthesis, and potential applications of (4-Bromobenzyl)trimethylsilane, grounded in established chemical principles and data from analogous compounds due to the limited availability of direct experimental data for this specific molecule.

Molecular Structure and Physicochemical Properties

The fundamental properties of (4-Bromobenzyl)trimethylsilane are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17095-20-4 | |

| Molecular Formula | C₁₀H₁₅BrSi | |

| Molecular Weight | 243.22 g/mol | |

| Boiling Point | 96 °C at 5 Torr | |

| Melting Point | 26-29 °C | |

| Density | 1.190 g/mL at 20 °C |

The molecular structure consists of a central benzene ring, para-substituted with a bromine atom and a trimethylsilylmethyl group (-CH₂Si(CH₃)₃). The presence of the methylene spacer distinguishes it from its isomer, (4-bromophenyl)trimethylsilane, where the silicon atom is directly attached to the aromatic ring. This structural difference has significant implications for its reactivity and spectroscopic properties.

Caption: 2D representation of (4-Bromobenzyl)trimethylsilane.

Proposed Synthesis: A Grignard-Based Approach

A robust and widely applicable method for the synthesis of benzylsilanes involves the reaction of a Grignard reagent with a chlorosilane.[1] This approach is proposed here for the synthesis of (4-Bromobenzyl)trimethylsilane from the readily available starting material, 4-bromobenzyl bromide.

The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic silicon center of chlorotrimethylsilane, forming a stable carbon-silicon bond. The use of an ethereal solvent such as tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, facilitating the formation and reactivity of the Grignard reagent.[2]

Caption: Proposed workflow for the synthesis of (4-Bromobenzyl)trimethylsilane.

Detailed Experimental Protocol (Proposed)

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium turnings.

-

A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

-

The reaction mixture is stirred, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Reaction with Chlorotrimethylsilane:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of chlorotrimethylsilane (1.1 equivalents) in anhydrous THF is added dropwise to the stirred Grignard reagent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford the pure (4-Bromobenzyl)trimethylsilane.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show four distinct signals corresponding to the trimethylsilyl protons, the benzylic methylene protons, and the two sets of aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~0.0 | Singlet | 9H | -Si(CH₃)₃ | The protons of the trimethylsilyl group are highly shielded and typically appear as a sharp singlet near 0 ppm. |

| ~2.0 | Singlet | 2H | -CH₂-Si | The benzylic protons are deshielded by the adjacent aromatic ring and are expected to appear as a singlet. |

| ~6.9 | Doublet | 2H | Ar-H (ortho to -CH₂Si(CH₃)₃) | These aromatic protons are expected to be a doublet due to coupling with the adjacent protons. |

| ~7.3 | Doublet | 2H | Ar-H (ortho to -Br) | These aromatic protons are deshielded by the electron-withdrawing bromine atom and are expected to appear further downfield as a doublet. |

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the methyl carbons of the trimethylsilyl group, the benzylic methylene carbon, and the four distinct carbons of the para-substituted aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ -1.0 | -Si(CH₃)₃ | The carbons of the trimethylsilyl group are highly shielded. |

| ~ 25 | -CH₂-Si | The benzylic carbon signal. |

| ~119 | C-Br | The carbon atom attached to the bromine is expected to be deshielded, but the "heavy atom effect" can cause a slight upfield shift compared to other substituted benzenes.[5] |

| ~129 | Ar-C (ortho to -CH₂Si(CH₃)₃) | Aromatic carbon signal. |

| ~131 | Ar-C (ortho to -Br) | Aromatic carbon signal, deshielded by the adjacent bromine. |

| ~140 | C-CH₂ | The ipso-carbon attached to the benzyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by absorptions corresponding to the aromatic ring and the trimethylsilyl group.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3010 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch (from -CH₂- and -CH₃) |

| ~1590, 1490 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~1250 | Strong | Si-CH₃ symmetric deformation (umbrella mode), characteristic for trimethylsilyl groups.[6] |

| ~840-760 | Strong | Si-C stretch and out-of-plane C-H bending of the para-substituted ring. |

| ~1100-1000 | Medium | C-Br stretch region |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Notes |

| 242/244 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 227/229 | [M - CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |

| 163 | [M - Br]⁺ | Loss of the bromine atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

| 73 | [Si(CH₃)₃]⁺ | A very common and often base peak for trimethylsilyl compounds. |

This predicted data is based on data available from PubChem.[7]

Reactivity and Applications in Synthesis

The dual functionality of (4-Bromobenzyl)trimethylsilane makes it a valuable tool in multi-step organic synthesis.

-

Cross-Coupling Reactions: The aryl bromide moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[8] This allows for the introduction of a wide variety of substituents at the para-position of the benzyl group.

-

Reactions of the Benzylsilane Moiety: Benzylsilanes can undergo a variety of transformations. The silicon group can act as a directing group in electrophilic aromatic substitution or be cleaved under certain conditions. The benzylic position can also be functionalized.

The strategic advantage of this reagent lies in the ability to perform sequential reactions at the two different sites. For example, a cross-coupling reaction could be performed at the aryl bromide position, followed by a transformation involving the benzylsilane moiety, or vice versa.

Safety and Handling

While a specific safety data sheet for (4-Bromobenzyl)trimethylsilane is not widely available, based on its structure and the safety information for related compounds, it should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents and moisture.

Conclusion

(4-Bromobenzyl)trimethylsilane is a promising bifunctional reagent for advanced organic synthesis. While direct experimental data is limited, a comprehensive understanding of its molecular structure, properties, and reactivity can be inferred from established chemical principles and data from analogous compounds. The synthetic protocol and predicted spectroscopic data provided in this guide offer a valuable resource for researchers looking to utilize this versatile building block in their synthetic endeavors. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

-

PubChem. 4-Bromotoluene. National Center for Biotechnology Information. [Link]

-

The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. [Link]

-

PubChem. (4-bromobenzyl)trimethylsilane. National Center for Biotechnology Information. [Link]

-

ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. [Link]

-

Gelest, Inc. Grignard Reagents and Silanes. [Link]

-

Organic Chemistry Portal. Benzylsilane synthesis. [Link]

-

PubChem. Benzyltrimethylsilane. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Tuulmets, A., & Pällin, V. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. [Link]

-

ResearchGate. Solvent screening of benzyl bromide Grignard reaction. [Link]

-

ResearchGate. 1H-NMR spectrum and TGA graph for the synthesized benzyltriphenylphosphonium bromide (BTPB). [Link]

-

ResearchGate. Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. [Link]

- Pine, S. H., Pettit, G. R., C-h, G., Henkel, J. G., & Wood, J. (1985). The reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Beilstein Journal of Organic Chemistry, 1, 1-6.

-

Semantic Scholar. Reactions of allylsilanes and application to organic synthesis. [Link]

-

ResearchGate. 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl alcohol and [EMIM] OAc. [Link]

-

ResearchGate. 1 H NMR spectrum (CDCl 3 ) and 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. [Link]

-

YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-methyl-. [Link]

-

NIST WebBook. Benzyl nitrile. [Link]

-

Matilda. Synthesis of Alkynylsilanes: A Review of the State of the Art. [Link]

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Syntheses. 3-methyl-3-phenyl-1-pentene. [Link]

-

Royal Society of Chemistry. Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Progressive Academic Publishing. SPECTROSCOPY STUDY OF BENZYL-TYPE RADICAL MOLECULE. [Link]

-

SpectraBase. 4-Bromotoluene. [Link]

-

Homework.Study.com. How many signals appear in the proton-decoupled {13}^C NMR spectrum of 2-bromotoluene?. [Link]

-

Sedici. Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. [Link]

-

YouTube. Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. [Link]

-

Reddit. IR Spectrum of Benzyl Alcohol(?). [Link]

-

PubMed. Mass spectral fragmentation of trimethylsilylated small molecules. [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. gelest.com [gelest.com]

- 7. eprints.usm.my [eprints.usm.my]

- 8. 4-Bromotoluene | C7H7Br | MD Topology | NMR | X-Ray [atb.uq.edu.au]

Introduction: The Versatility of a Silylated Benzyl Halide

An In-Depth Technical Guide to the Synthesis of (4-Bromobenzyl)trimethylsilane

(4-Bromobenzyl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl group attached to a brominated benzyl moiety.[1][2] This structure makes it a valuable bifunctional reagent in organic synthesis. The trimethylsilyl group can act as a stabilizing group, a directing group, or a precursor to a carbanion, while the bromo-substituted aromatic ring is primed for a wide array of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering field-proven insights and step-by-step protocols for researchers in synthetic chemistry and drug development.

Pathway 1: Grignard Reaction of 4-Bromobenzyl Halide with Trimethylsilyl Chloride

This is the most classical and direct approach. The core of this method involves the formation of a Grignard reagent from 4-bromobenzyl bromide, which then acts as a potent nucleophile to attack an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).

Causality and Mechanistic Insights

The formation of the Grignard reagent is an oxidative insertion of magnesium into the carbon-bromine bond of 4-bromobenzyl bromide.[3] This process inverts the polarity of the benzylic carbon from electrophilic to nucleophilic, an effect known as "umpolung".[3] The resulting organomagnesium halide exists in a complex equilibrium (the Schlenk equilibrium) between the monomer (RMgX), the dimer, and the species R₂Mg and MgX₂.[3] The subsequent reaction with TMSCl is a straightforward nucleophilic substitution at the silicon center, where the benzylic carbanion displaces the chloride ion. The choice of an ether-based solvent like diethyl ether (Et₂O) or tetrahydrofuran (THF) is critical, as it solvates the magnesium species, preventing aggregation and maintaining its reactivity.[3][4] THF generally promotes faster reactions compared to diethyl ether.[5]

Reaction Scheme: Grignard Pathway

Caption: Grignard reaction pathway.

Detailed Experimental Protocol

Note: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to prevent moisture from quenching the Grignard reagent.[6]

-

Apparatus Setup: A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. The system is flame-dried under a flow of inert gas and allowed to cool to room temperature.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3][7]

-

Add anhydrous diethyl ether or THF via cannula.

-

Dissolve 4-bromobenzyl bromide (1.0 eq.) in anhydrous ether/THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming or sonication may be required.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[8]

-

-

Silylation:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 eq.), dissolved in the same anhydrous solvent, dropwise via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 20 °C.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield (4-Bromobenzyl)trimethylsilane as a colorless to pale yellow liquid.[1]

-

Data Summary

| Reagent/Parameter | Molar Ratio (to substrate) | Notes |

| 4-Bromobenzyl bromide | 1.0 | Must be pure and dry. |

| Magnesium | 1.2 | Excess ensures full conversion. |

| Trimethylsilyl chloride | 1.1 | Slight excess drives reaction to completion. |

| Solvent | - | Anhydrous Diethyl Ether or THF.[3] |

| Temperature | Reflux (formation), 0 °C to RT (silylation) | Control is key to prevent side reactions. |

| Typical Yield | 70-85% | Dependent on purity of reagents and anhydrous conditions. |

Pathway 2: Reaction of (Trimethylsilyl)methylmagnesium Chloride with 4-Bromobenzyl Halide

This alternative pathway reverses the roles of the reactants. Here, a silylated Grignard reagent, (trimethylsilyl)methylmagnesium chloride, is prepared and used as the nucleophile to displace a halide on the benzylic carbon of a suitable precursor like 1-bromo-4-(bromomethyl)benzene.

Causality and Mechanistic Insights

This approach is advantageous when the starting benzyl halide is more readily available or when the formation of the benzylic Grignard in Pathway 1 is problematic (e.g., due to steric hindrance or other functional groups). The (trimethylsilyl)methylmagnesium chloride is prepared from (chloromethyl)trimethylsilane and magnesium.[8] This silyl-Grignard reagent is a robust nucleophile that readily participates in Sₙ2 reactions with activated halides like benzylic bromides.

Workflow: Silyl-Grignard Pathway

Caption: Experimental workflow for the silyl-Grignard pathway.

Detailed Experimental Protocol

-

Preparation of (Trimethylsilyl)methylmagnesium chloride:

-

Following the procedure outlined in Organic Syntheses, activate magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask under inert atmosphere.[8]

-

Add anhydrous diethyl ether.

-

Slowly add (chloromethyl)trimethylsilane (1.0 eq.) at a rate that maintains gentle reflux.

-

After addition, heat the mixture under reflux for an additional 30 minutes to ensure complete formation.[8] Cool the resulting solution to room temperature.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-bromobenzyl bromide (0.95 eq.) in anhydrous THF.

-

Cool the solution of the silyl-Grignard reagent in an ice bath.

-

Add the 4-bromobenzyl bromide solution dropwise to the Grignard reagent.

-

After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

-

Workup and Purification:

-

The workup and purification procedure is identical to that described in Pathway 1.

-

Pathway 3: Modern Deborylative Silylation of Benzylboronates

Recent advancements have provided alternative, transition-metal-free methods for C-Si bond formation. One such method involves the alkoxide base-promoted deborylative silylation of benzylic organoboronates.[10][11]

Principle and Advantages

This method leverages the conversion of a C-B bond to a C-Si bond.[11] Benzylic boronates, which are readily prepared via various methods, react with a chlorosilane in the presence of a strong base like potassium tert-butoxide (KOtBu). This approach offers excellent functional group tolerance and avoids the highly reactive and moisture-sensitive Grignard reagents, making it a valuable alternative for complex substrates.[10][11]

General Protocol Outline

-

A mixture of the 4-bromobenzyl boronate ester (e.g., pinacol ester) (1.0 eq.), the chlorosilane (e.g., trimethylsilyl chloride) (1.5 eq.), and KOtBu (2.0 eq.) is stirred in a suitable solvent like THF at elevated temperatures (e.g., 100 °C) under an argon atmosphere for several hours.[10]

-

After cooling, the reaction is quenched, and the product is extracted and purified using standard techniques, typically silica gel chromatography.

Appendix: Preparation of the Key Precursor, 4-Bromobenzyl Bromide

The primary starting material for Pathway 1 and 2, 4-bromobenzyl bromide, is typically synthesized via the free-radical bromination of 4-bromotoluene.[12][13][14]

Protocol: Radical Bromination of 4-Bromotoluene

-

Setup: Dissolve 4-bromotoluene (1.0 eq.) in a dry, inert solvent like carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser and a dropping funnel.[12]

-

Initiation: Heat the solution to reflux. The reaction is initiated by irradiating the mixture with a high-intensity lamp (e.g., 500-watt photolamp).[12]

-

Bromination: Add elemental bromine (Br₂) (1.0-1.1 eq.) dropwise. The rate of addition should be controlled so that the red color of the bromine dissipates before the next drop is added.[12] The evolved HBr gas should be directed to a scrubber.

-

Workup: After the addition is complete, continue irradiation for a short period. Cool the solution, wash it sequentially with water and an aqueous sodium bicarbonate solution to remove any remaining HBr or Br₂.[12]

-

Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 4-bromobenzyl bromide can be purified by recrystallization from a solvent like ethanol, yielding a white solid.[12][13]

Conclusion

The synthesis of (4-Bromobenzyl)trimethylsilane is most reliably achieved through two primary Grignard-based pathways. The choice between forming a benzylic Grignard to react with TMSCl or using a silyl-Grignard to react with a benzylic halide depends on precursor availability and substrate compatibility. For more sensitive substrates, modern methods like deborylative silylation present a powerful, albeit less common, alternative. Mastery of these techniques, particularly the rigorous exclusion of moisture for organometallic routes, is paramount to achieving high yields of this versatile synthetic building block.

References

- ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE - Introduction.

- Organic Syntheses. (Trimethylsilyl)methylmagnesium chloride.

- Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI.

- PubChemLite. (4-bromobenzyl)trimethylsilane (C10H15BrSi).

- ADICHEMISTRY.

- Angewandte Chemie International Edition. Continuous Flow Preparation of Benzylic Sodium Organometallics.

- National Institutes of Health (NIH). Continuous Flow Preparation of Benzylic Sodium Organometallics.

- ResearchGate. (PDF)

- PrepChem.com.

- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.

- Guidechem. How is 4-Bromobenzyl bromide synthesized?.

- Thieme E-Books. Product Subclass 10: Alkyl Grignard Reagents.

- PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- National Institutes of Health (NIH).

- Chem-Impex. 4-Bromobenzyl bromide.

Sources

- 1. chembk.com [chembk.com]

- 2. PubChemLite - (4-bromobenzyl)trimethylsilane (C10H15BrSi) [pubchemlite.lcsb.uni.lu]

- 3. adichemistry.com [adichemistry.com]

- 4. gelest.com [gelest.com]

- 5. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. orgsyn.org [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (4-Bromobenzyl)trimethylsilane: Properties, Synthesis, and Applications

(4-Bromobenzyl)trimethylsilane is a versatile bifunctional organosilicon compound of significant interest to researchers and synthetic chemists in the fields of drug discovery, materials science, and organic synthesis. Its unique structure, featuring a bromine atom amenable to cross-coupling reactions and a chemically robust trimethylsilyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed synthetic protocols, and key applications.

Physicochemical and Spectroscopic Profile

(4-Bromobenzyl)trimethylsilane is a colorless to pale yellow liquid at room temperature.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 17095-20-4 | [1][2] |

| Molecular Formula | C₁₀H₁₅BrSi | [1][2] |

| Molecular Weight | 243.22 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 26-29 °C | [1][2][3] |

| Boiling Point | 96 °C at 5 Torr; 244.7 °C at 760 mmHg | [1][2] |

| Density | 1.190 g/mL at 20 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.531 | [1][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, ketones, and aromatic hydrocarbons; insoluble in water. | [1] |

Spectroscopic Characterization

The structural identity of (4-Bromobenzyl)trimethylsilane is unequivocally confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl, benzylic, and aromatic protons. The nine protons of the trimethylsilyl group typically appear as a sharp singlet at approximately 0.0 ppm. The benzylic protons (CH₂) will present as a singlet around 2.0-2.5 ppm. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring, with two doublets in the range of 6.9-7.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the trimethylsilyl methyl carbons near 0 ppm. The benzylic carbon will appear around 25-30 ppm. The aromatic carbons will have distinct signals in the region of 120-140 ppm, with the carbon bearing the bromine atom being the most downfield.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. Strong bands corresponding to the Si-C stretching vibrations of the trimethylsilyl group are observed around 840-860 cm⁻¹ and 1250 cm⁻¹.[4] Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-C stretching within the aromatic ring appears in the 1400-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak [M]⁺ will be observed at m/z 242 and 244 with approximately equal intensity, which is characteristic of a compound containing one bromine atom. A prominent fragment ion is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺.[6][7] Another significant fragmentation pathway involves the loss of a benzyl radical to give the bromophenyl(trimethylsilyl)methyl cation.

Synthesis and Handling

Synthetic Protocol: Grignard Reaction

A common and effective method for the synthesis of (4-Bromobenzyl)trimethylsilane involves the reaction of the corresponding Grignard reagent with trimethylsilyl chloride.[8][9]

Diagram of Synthetic Workflow:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-Bromobenzyl)trimethylsilane (1.0 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2.0 equivalents). [10]2. Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

-

Reaction: Heat the mixture to 80-100 °C and stir for the required time (monitored by TLC or GC-MS).

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.

-

Purification: The product is purified by column chromatography on silica gel.

Manipulation of the Trimethylsilyl Group

The trimethylsilyl group is generally stable under many reaction conditions but can be selectively removed (deprotected) when desired. [11]This is typically achieved using fluoride ion sources like tetrabutylammonium fluoride (TBAF) or by treatment with acids. [1][12]This deprotection reveals a benzyl group that can undergo further transformations.

Conclusion

(4-Bromobenzyl)trimethylsilane is a highly useful and versatile reagent in modern organic synthesis. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity, make it an invaluable tool for the construction of complex molecules. Proper understanding of its synthesis, handling, and reaction scope is crucial for its effective and safe utilization in the laboratory.

References

-

ChemBK. (4-BROMOBENZYL)TRIMETHYLSILANE. Retrieved from [Link]

-

ChemWhat. (4-BROMOBENZYL)TRIMETHYLSILANE CAS#: 17095-20-4. Retrieved from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - (4-Bromobenzyl)trimethylsilane.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Organic Synthesis Intermediate: Understanding the Chemistry of (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]

-

Wikipedia. (2024). Trimethylsilyl group. Retrieved from [Link]

-

PubChem. (4-bromobenzyl)trimethylsilane. Retrieved from [Link]

-

Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(6), 517-623. [Link]

-

Kind, T., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction [Table]. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

UCLA Division of Physical Sciences. (n.d.). IR Chart. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

-

PubMed. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organic Chemistry, 69(15), 5071-5076. [Link]

-

PubMed Central (PMC). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).

-

Organic Syntheses. (n.d.). ALLYLMAGNESIUM BROMIDE. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane [Diagram]. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid.

-

PubChem. (n.d.). (4-Bromophenylethynyl)trimethylsilane. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions.

-

Organic Syntheses. (n.d.). (1,4-DIOXASPIRO[4.5]DEC-7-EN-8-YLOXY)TRIMETHYLSILANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction [Table]. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group.

- ScienceDirect. (n.d.). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts.

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. [Diagram]. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Bromophenyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

UCLA Division of Physical Sciences. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

(4-Bromobenzyl)trimethylsilane: A Technical Guide to Its Mechanisms of Action in Synthetic Chemistry

For drug development professionals, researchers, and scientists, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. (4-Bromobenzyl)trimethylsilane has emerged as a uniquely versatile reagent, prized for its dual reactivity that enables a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, moving beyond simple reaction lists to explain the underlying principles that govern its utility in modern organic synthesis.

Foundational Principles: Understanding the Dual-Reactivity Core

(4-Bromobenzyl)trimethylsilane, with the chemical formula C10H15BrSi, is a bifunctional organosilicon compound.[1][2] Its power lies in the strategic placement of two key functional groups on a benzyl scaffold: a trimethylsilyl (TMS) group at the benzylic position and a bromine atom on the aromatic ring. This architecture allows for selective and orthogonal chemical manipulations.

-

The Benzylic Silyl Group : The C-Si bond at the benzylic position is highly polarized and significantly weakens the adjacent C-H bond. This facilitates the generation of a stabilized benzylic anion, a potent nucleophile for carbon-carbon bond formation.[3]

-

The Aryl Bromide : The bromine atom serves as a classical handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for constructing C-C and C-heteroatom bonds.[4]

This guide will dissect the primary mechanistic pathways stemming from these two reactive centers.

Mechanism I: Generation and Reactivity of the α-Silyl Benzyl Anion

One of the most powerful applications of (4-bromobenzyl)trimethylsilane is its role as a precursor to the 4-bromobenzyl carbanion. This is not a trivial transformation for standard benzyl halides, which are prone to self-condensation (Wurtz coupling). The presence of the TMS group provides a reliable pathway for generating this valuable reactive intermediate.

Causality of Anion Formation

The trimethylsilyl group stabilizes an adjacent carbanion through a phenomenon known as negative hyperconjugation (or σ-π interaction). The lone pair of the carbanion can delocalize into the antibonding (σ*) orbital of the C-Si bond. This delocalization lowers the energy of the anion, making the corresponding benzylic proton more acidic and thus easier to remove with a suitable base.

Experimental Workflow: Anion Generation and Electrophilic Quench

The following protocol details the generation of the 4-bromobenzyl anion and its subsequent reaction with an electrophile, such as benzaldehyde.

Protocol 1: Synthesis of 1-(4-bromophenyl)-2-phenylethan-1-ol

-

Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition : Add (4-bromobenzyl)trimethylsilane (1.0 mmol, 243 mg) to the cooled THF.

-

Deprotonation : Slowly add n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M solution in hexanes) dropwise to the stirring solution. The solution may develop a color, indicating anion formation. Stir for 30 minutes at -78 °C.

-

Scientist's Note : The use of a strong, non-nucleophilic base like n-BuLi is critical. The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the organolithium species.

-

-

Electrophilic Quench : Add a solution of benzaldehyde (1.2 mmol, 127 mg) in anhydrous THF (2 mL) dropwise to the reaction mixture.

-

Reaction Monitoring : Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).

-

Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Diagram 1: Generation of the 4-Bromobenzyl Anion and Nucleophilic Addition

Mechanism II: The Peterson Olefination Pathway

A significant extension of the α-silyl carbanion's reactivity is the Peterson Olefination.[5][6] This reaction provides a powerful alternative to the Wittig reaction for the synthesis of alkenes.[5] The key intermediate is the β-hydroxysilane formed after the carbanion adds to a ketone or aldehyde.[7] This intermediate can be induced to eliminate trimethylsilanol to form a double bond.

Stereochemical Control

A major advantage of the Peterson Olefination is the ability to control the stereochemistry (E/Z) of the resulting alkene. This is achieved by choosing either acidic or basic conditions for the elimination step, which proceed via different stereospecific pathways.[8][9]

-

Acid-catalyzed elimination proceeds via an anti-elimination mechanism.

-

Base-catalyzed elimination proceeds via a syn-elimination mechanism, often through a cyclic pentacoordinate silicon intermediate.[7]

By separating the diastereomeric β-hydroxysilane intermediates before elimination, one can access either the (E) or (Z) alkene from the same starting materials.[7]

Diagram 2: Stereoselective Elimination in the Peterson Olefination

Mechanism III: Palladium-Catalyzed Cross-Coupling Reactions

Independent of the reactivity at the benzylic position, the C(sp²)-Br bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a vast array of substituents, including aryl, vinyl, alkynyl, and alkyl groups.

The Catalytic Cycle

The general mechanism for these reactions, such as the Suzuki, Heck, or Sonogashira couplings, follows a well-established catalytic cycle involving a Palladium(0) catalyst.[10][11]

-

Oxidative Addition : The low-valent Pd(0) catalyst inserts into the C-Br bond of (4-bromobenzyl)trimethylsilane, forming a Pd(II) intermediate.[12]

-

Transmetalation (for Suzuki, etc.) : The second coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the bromide.[11][12]

-

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol outlines a typical Suzuki-Miyaura coupling to form a biaryl structure, demonstrating the utility of the aryl bromide handle.

Protocol 2: Synthesis of 4-(Trimethylsilylmethyl)-1,1'-biphenyl

-

Preparation : In a Schlenk flask, combine (4-bromobenzyl)trimethylsilane (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K2CO3, 3.0 mmol, 414 mg).

-

Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 mmol, 35 mg).